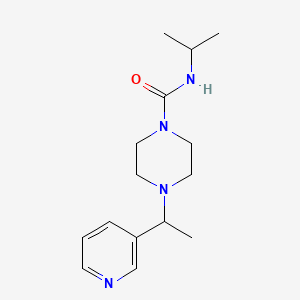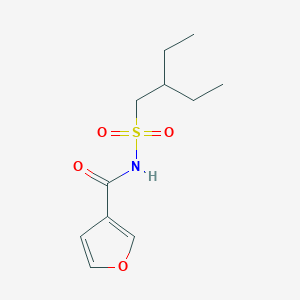
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide, also known as MPTT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPTT is a heterocyclic compound that contains a pyridine ring and a thiophene ring, which are linked by a sulfonamide group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The exact mechanism of action of N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has several advantages for lab experiments, including its ease of synthesis and its ability to form stable complexes with various metal ions. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide. One area of interest is the development of this compound-based materials for use in electronic and optoelectronic devices. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including medicinal chemistry, material science, and sensor technology. The synthesis method, mechanism of action, and physiological effects of this compound have been extensively studied, and future research is needed to further explore its potential applications.
Synthesemethoden
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-methylpyridine-4-amine with thiophene-2-sulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride, followed by the reaction with thiophene-2-amine. The resulting product is then treated with a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and sensor technology. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antiviral properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In sensor technology, this compound has been evaluated for its potential use as a sensing material for detecting gases and vapors.
Eigenschaften
IUPAC Name |
N-(2-methylpyridin-4-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-7-9(4-5-11-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIOXCZZNBPVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)


![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)
![2-(2-hydroxyphenyl)-N-[1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B7596222.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)